molecular formula C13H26N2 B13217868 N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13217868
M. Wt: 210.36 g/mol
InChI Key: DCLJEIVFQVRKKP-UHFFFAOYSA-N
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Description

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine is a chemical compound of significant interest in pharmaceutical research and medicinal chemistry. This specialized amine features a pyrrolidine scaffold, a structural motif prevalent in numerous biologically active molecules and approved therapeutics . The compound's molecular architecture, which incorporates a cyclohexylethyl substituent and a methylpyrrolidine core, makes it a valuable intermediate or potential pharmacophore in drug discovery programs . Researchers are exploring this compound and its structural analogs primarily within medicinal chemistry applications. Similar pyrrolidine-containing compounds are frequently investigated as key synthetic intermediates in the development of novel therapeutic agents . The structural elements present in this molecule—specifically the chiral centers and the amine functionalities—are common features in compounds targeting the central nervous system . While the precise mechanism of action for this compound is compound-specific and requires further investigation, structurally related pyrrolidine derivatives are known to interact with various biological targets, including neurotransmitter systems and ion channels . The compound's research applications extend to serving as a building block in organic synthesis, where it can be utilized to create more complex molecular architectures for structure-activity relationship studies. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before handling this compound.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H26N2/c1-11(12-6-4-3-5-7-12)14-13-8-9-15(2)10-13/h11-14H,3-10H2,1-2H3

InChI Key

DCLJEIVFQVRKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Reductive Amination Route

The most commonly reported method for synthesizing this compound involves reductive amination of 1-methylpyrrolidin-3-one with 1-cyclohexylethylamine. This approach is well-established for introducing the amine substituent onto the pyrrolidinone ring.

  • Reactants: 1-methylpyrrolidin-3-one and 1-cyclohexylethylamine
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst
  • Solvents: Methanol or ethanol, chosen for their ability to dissolve reactants and facilitate the reductive amination
  • Conditions: Typically performed at room temperature or mildly elevated temperatures to optimize conversion and minimize side reactions
  • Mechanism: Formation of an imine intermediate between the ketone and amine, followed by reduction to the corresponding amine

This method benefits from relatively mild conditions and good selectivity, yielding the target tertiary amine efficiently.

Catalytic Hydrogenation Processes

Alternative industrial-scale methods employ catalytic hydrogenation of imine or ketone intermediates in the presence of hydrogen gas and supported metal catalysts.

  • Catalysts: Palladium on carbon (5% Pd/C) is commonly used, with catalyst loading around 0.03 g catalyst/g amine substrate
  • Reaction Mode: Semibatch mode with controlled addition of aldehyde or ketone to maintain low concentration of unreacted carbonyl compounds, minimizing by-product formation such as aldol condensation products
  • Reaction Parameters:
    • Temperature range: 70–160 °C (optimal around 100 °C)
    • Pressure range: 10–50 bar hydrogen pressure, with gradual increase to desired pressure
    • Stirring speeds: 300–1200 rpm to ensure good mixing and catalyst contact
  • Work-up: Post-reaction depressurization to remove excess hydrogen, followed by purification via fractional distillation or other standard methods

This process allows for scalable and continuous production with high conversion rates and minimized impurities.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Reducing Agent Conditions (Temp, Pressure) Solvent Advantages Limitations
Reductive Amination 1-methylpyrrolidin-3-one + 1-cyclohexylethylamine NaBH3CN or Pd/C + H2 RT to mild heat (~25–50 °C), atmospheric or mild pressure Methanol/Ethanol Mild conditions, good selectivity Requires careful control of imine formation
Catalytic Hydrogenation (Industrial) Aldehyde/ketone + amine 5% Pd/C 70–160 °C, 10–50 bar H2 Various (methanol, ethanol) Scalable, continuous process High pressure equipment needed
Multicomponent Condensation Amines + aldehydes + pyruvate derivatives Acid catalysts (phosphoric acid derivatives) Room temp to moderate heat Dichloromethane Efficient for complex lactams Indirect method, not direct for target compound
Ru-Catalyzed Amination Various amines Ru-H complex + catechol ligand 130 °C, atmospheric pressure Chlorobenzene High catalytic activity Not specific for tertiary amines

Research Findings and Notes

  • The reductive amination approach is the most direct and widely used method for synthesizing this compound, with sodium cyanoborohydride providing selective reduction of imine intermediates without over-reduction of other functional groups.

  • Industrial processes emphasize semibatch addition of carbonyl compounds under controlled hydrogen pressure to minimize side reactions and improve yield and purity, with palladium catalysts being the preferred choice due to their activity and selectivity.

  • Solvent choice critically influences reaction efficiency; protic solvents like methanol and ethanol facilitate imine formation and reduction, while chlorinated solvents such as dichloromethane are preferred in related multicomponent reactions for solubility and catalyst compatibility.

  • Recent advances in catalytic systems, including ruthenium-based complexes, offer alternative pathways for amine synthesis but require further adaptation for tertiary amines like this compound.

Chemical Reactions Analysis

Alkylation Reactions

The compound participates in alkylation reactions due to its nucleophilic amine group.

  • HAT (Hydrogen Atom Transfer)-Mediated Alkylation :
    Under photoredox conditions with Ir/Ni dual catalysis, selective sp³ C–H alkylation occurs at the α-position to nitrogen (Table 1) .

Reaction ComponentDetails
Catalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.8 mg, 0.01 equiv), Ni(BF₄)₂·6H₂O (0.02 equiv)
Ligand 4,4’-Dimethoxy-2,2’-bipyridine (0.02 equiv)
Solvent MeCN
Alkylating Agent Cyclohexylmethyl bromide
Conditions 34W Kessil lamp irradiation, 20°C, 1–2 hours
Product (±)-tert-butyl 2-(cyclohexylmethyl)pyrrolidine-1-carboxylate (81% yield)
  • Mechanism :

    • Hydrogen abstraction via excited-state Ir catalyst generates a carbon-centered radical.

    • Ni-mediated coupling with the alkyl halide forms the C–C bond.

    • Steric effects from the cyclohexylethyl group direct regioselectivity toward the α-C–H bond .

Acylation Reactions

The amine undergoes acylation with electrophilic reagents:

Acylating AgentProductConditions
Acetyl chlorideN-(1-Cyclohexylethyl)-N-acetyl derivativeTHF, 0°C, base (e.g., Et₃N)
Benzoyl chlorideCorresponding benzamideRoom temperature, 2 hours
  • Key Limitation : Steric hindrance from the cyclohexylethyl group reduces reaction rates compared to less hindered amines.

Cyclization Reactions

Intramolecular cyclization is observed under acidic or oxidative conditions:

  • Acid-Catalyzed Cyclization :
    Forms a six-membered ring via nucleophilic attack of the amine on adjacent electrophilic sites (e.g., activated alkenes) .

  • Oxidative Coupling :
    Using Pd(0) catalysts, C(sp³)–H activation enables the synthesis of fused bicyclic structures (e.g., hexahydroindoles) .

Oxidation Reactions

  • N-Oxide Formation : At elevated temperatures (>80°C).

  • Degradation Pathways : Competitive C–N bond cleavage occurs with prolonged exposure.

Nucleophilic Substitution

The compound acts as a nucleophile in SN2 reactions:

SubstrateProductConditions
Methyl iodideQuaternary ammonium saltDMF, 60°C, 6 hours
Allyl bromideN-Allylated derivativeTHF, room temperature

Reductive Amination

While not directly reported for this compound, analogous pyrrolidines undergo reductive amination with aldehydes/ketones using NaBH₃CN or H₂/Pd-C . Expected products include secondary amines with extended alkyl chains.

Scientific Research Applications

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference ID
N-(1-Cyclohexylethyl)-1-methylpyrrolidin-3-amine Cyclohexylethyl (C₈H₁₃) at 3-amino position C₁₃H₂₆N₂ 210.36 High lipophilicity; tertiary amine
1-Methylpyrrolidin-3-amine (F51) No cyclohexyl group; simpler aliphatic amine C₅H₁₂N₂ 100.16 Reduced activity in MurA inhibition (IC₅₀ > 14 µM) due to lack of aromatic system
N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine Cyclohexylmethyl (C₇H₁₁) substituent C₁₂H₂₄N₂ 196.33 Similar lipophilicity; tertiary amine; no reported bioactivity
N-(Cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine Cyclohexenylmethyl (unsaturated cyclohexyl) C₁₂H₂₂N₂ 194.32 Potential for π-interactions; lower stability due to unsaturated ring
N-Methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine Piperidine ring instead of cyclohexyl C₁₁H₂₃N₃ 197.32 Increased basicity; altered steric profile
1-Cyclohexanecarbonylpyrrolidin-3-amine Cyclohexanecarbonyl (electron-withdrawing) C₁₁H₂₀N₂O 196.29 Reduced basicity; carbonyl may hinder interactions

Biological Activity

N-(1-cyclohexylethyl)-1-methylpyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by their pyrrolidine structure, which is known for various pharmacological properties. The compound's structure can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, it has been shown to inhibit the activity of certain kinases related to cancer progression, such as MEK (Mitogen-Activated Protein Kinase) .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against various bacteriaDisruption of cell membranes
AnticancerInhibits cancer cell proliferationInhibition of signaling pathways (e.g., MEK)

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells. For example, it may modulate the activity of enzymes involved in signal transduction pathways critical for cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating bacterial infections .
  • Cancer Cell Line Study : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects at low micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Future Directions

While the initial findings regarding the biological activity of this compound are promising, further research is essential to fully elucidate its mechanisms and optimize its therapeutic applications. Future studies should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of structure-activity relationships to enhance potency and selectivity.

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